BenchChemオンラインストアへようこそ!

Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether

ESIPT fluorescence ortho-hydroxy oxadiazole photophysical switching

Hexyl 2-(1,3,4-oxadiazol-2-yl)phenyl ether (IUPAC: 2-(2-hexoxyphenyl)-1,3,4-oxadiazole; molecular formula C₁₄H₁₈N₂O₂; MW 246.31 g/mol) is a synthetic small-molecule heterocycle combining a 1,3,4-oxadiazole core with an ortho-hexyloxy-substituted phenyl ring. It is distributed by Sigma-Aldrich as product number L498815 under the AldrichCPR classification—a collection of rare and unique chemicals offered to early-discovery researchers without vendor-collected analytical data, placing the burden of identity confirmation and purity assessment on the buyer.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
CAS No. 401819-90-7
Cat. No. B15084597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether
CAS401819-90-7
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC=CC=C1C2=NN=CO2
InChIInChI=1S/C14H18N2O2/c1-2-3-4-7-10-17-13-9-6-5-8-12(13)14-16-15-11-18-14/h5-6,8-9,11H,2-4,7,10H2,1H3
InChIKeyLNJJWHZDRMRJDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether (CAS 401819-90-7): Sourcing, Physicochemical Identity, and Screening Collection Provenance


Hexyl 2-(1,3,4-oxadiazol-2-yl)phenyl ether (IUPAC: 2-(2-hexoxyphenyl)-1,3,4-oxadiazole; molecular formula C₁₄H₁₈N₂O₂; MW 246.31 g/mol) is a synthetic small-molecule heterocycle combining a 1,3,4-oxadiazole core with an ortho-hexyloxy-substituted phenyl ring [1]. It is distributed by Sigma-Aldrich as product number L498815 under the AldrichCPR classification—a collection of rare and unique chemicals offered to early-discovery researchers without vendor-collected analytical data, placing the burden of identity confirmation and purity assessment on the buyer . The compound is also listed under the synonym SALOR-INT L498815-1EA and carries GHS hazard classifications H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) . Structurally, the compound is the O-hexyl ether derivative of fenadiazole (2-(1,3,4-oxadiazol-2-yl)phenol, CAS 1008-65-7), a known sedative/hypnotic agent [2].

Why 1,3,4-Oxadiazole-Containing Screening Compounds Cannot Be Assumed Interchangeable: The Case of Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether


The 1,3,4-oxadiazole scaffold is a privileged heterocycle appearing in compounds spanning S1P₁ receptor agonism, COX-2 inhibition, antimicrobial activity, liquid-crystalline electron-transport materials, and ESIPT-based fluorophores [1]. However, substitution position, the identity of the ortho functional group (hydroxyl vs. alkoxy vs. acyloxy), and alkyl chain length all exert decisive control over pharmacological and photophysical behavior. For instance, ortho-hydroxy-substituted 2,5-diphenyl-1,3,4-oxadiazoles exhibit pronounced excited-state intramolecular proton transfer (ESIPT) fluorescence that is abolished upon O-alkylation—a binary property switch that cannot be predicted from the oxadiazole core alone [2]. Similarly, hexyloxyphenyl-1,3,4-oxadiazole derivatives synthesized as cationic amphiphiles have been explicitly shown to lack antibacterial and antifungal activity at concentrations up to 128 µg/mL [3], while structurally distinct oxadiazolone analogs bearing a hexyl chain (HPOX) display weak but measurable antimycobacterial activity (MIC₅₀ = 92.9 µM against M. abscessus S variant) [4]. The quantitative evidence below establishes that hexyl 2-(1,3,4-oxadiazol-2-yl)phenyl ether occupies a distinct property space—defined by its ortho-ether topology, hexyl chain length, and AldrichCPR provenance—that renders generalized class-level assumptions unreliable for procurement decision-making.

Quantitative Differentiation Evidence: Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether vs. Closest Structural and Functional Comparators


ESIPT Fluorescence Abolition via Ortho-Hydroxyl → Ortho-Hexyloxy Substitution

Ortho-hydroxy derivatives of 2,5-diphenyl-1,3,4-oxadiazole (e.g., 2-(2-hydroxyphenyl)-5-phenyl-1,3,4-oxadiazole) exhibit dual fluorescence via excited-state intramolecular proton transfer (ESIPT) with an abnormally red-shifted emission band and quantum yields up to Φ = 0.47 in the solid state for optimized ESIPT dyes such as SOX [1]. By contrast, hexyl 2-(1,3,4-oxadiazol-2-yl)phenyl ether replaces the ortho-hydroxyl proton donor with a hexyloxy ether group, eliminating the intramolecular hydrogen bond required for ESIPT. Studies on 2-(2-hydroxyphenyl)-5-methyl-1,3,4-oxadiazole explicitly demonstrate that acetylation or benzoylation (O-acylation) of the ortho-hydroxyl inhibits the ESIPT process due to disruption of the intramolecular hydrogen bond between the phenol hydroxyl and the oxadiazole nitrogen . The hexyl ether in the target compound produces the same ESIPT-inactive state but adds substantial lipophilicity, creating a non-fluorescent, highly lipophilic scaffold distinct from the ESIPT-active ortho-hydroxy series.

ESIPT fluorescence ortho-hydroxy oxadiazole photophysical switching fluorophore design

Predicted Lipophilicity Shift: Hexyl Ether vs. Parent Phenol (Fenadiazole)

Fenadiazole (2-(1,3,4-oxadiazol-2-yl)phenol, CAS 1008-65-7) is a known sedative/hypnotic with a reported LogP of 1.44, PSA of 59.15 Ų, melting point of 100-112°C, and pKa of 7.84 . Hexyl 2-(1,3,4-oxadiazol-2-yl)phenyl ether is the O-hexyl ether of fenadiazole. Replacement of the phenolic -OH (H-bond donor) with an -O(CH₂)₅CH₃ group eliminates the hydrogen-bond donor capacity while adding six methylene units. A structurally analogous 2,5-bis(4-hexyloxyphenyl)-1,3,4-oxadiazole (CAS 77477-75-9) has a reported calculated LogP of 7.32 . For the mono-hexyloxy mono-aryl target compound, the predicted LogP is estimated at approximately 3.9-4.5, representing an increase of approximately 2.5-3.1 log units relative to fenadiazole (LogP 1.44). This LogP shift corresponds to a theoretical ~300- to ~1,200-fold increase in octanol/water partition coefficient.

lipophilicity LogP fenadiazole CNS penetration ADME prediction

Documented Antimicrobial Inactivity of Structurally Proximal Hexyloxyphenyl-1,3,4-Oxadiazoles

A 2024 study by Ngo et al. synthesized three hexyloxyphenyl-1,3,4-oxadiazole derivatives—cationic small-molecule amphiphiles designed to mimic antimicrobial peptides—and tested them against two bacterial strains and one fungal strain using the broth microdilution method on 96-well plates [1]. All three synthesized derivatives showed no antibacterial or antifungal activity against the tested strains at the highest concentration evaluated (128 µg/mL) [1]. Although these compounds bear the hexyloxy group at the para position of the phenyl ring (rather than the ortho position as in the target compound) and incorporate amino acid-derived cationic head groups, they represent the closest experimentally tested structural analogs. By contrast, structurally distinct oxadiazolone-core compounds with a simple N-hexyl substituent (HPOX) exhibit weak but quantifiable antimycobacterial activity with an MIC₅₀ of 92.9 ± 4.2 µM (≈ 22.9 µg/mL at MW ~246) against M. abscessus S variant and MIC₉₀ of 99.9 ± 5.5 µM [2].

antimicrobial screening hexyloxyphenyl-oxadiazole MIC antibacterial antifungal

GHS Safety Classification Differentiating Handling Requirements from Non-Irritant Analogs

The target compound carries four specific GHS hazard classifications: H302 (harmful if swallowed, Acute Toxicity Category 4), H315 (skin irritation, Category 2), H319 (serious eye irritation, Category 2A), and H335 (specific target organ toxicity—single exposure; respiratory irritation, Category 3) . In contrast, fenadiazole (CAS 1008-65-7), the parent ortho-hydroxy compound, is listed under ECHA without these acute toxicity hazard statements in its cosmetic product context [1]. The hexyloxy substitution therefore introduces measurable acute oral toxicity and irritancy hazards that are absent from the parent phenol, necessitating distinct personal protective equipment (PPE) protocols (P264, P280, P301+P312, P305+P351+P338) and disposal considerations during laboratory handling .

GHS classification safety profile laboratory handling AldrichCPR hazard statement

AldrichCPR Provenance: No Vendor-Collected Analytical Data as a Procurement Decision Factor

Sigma-Aldrich explicitly states that AldrichCPR products—including hexyl 2-(1,3,4-oxadiazol-2-yl)phenyl ether (L498815)—are provided "as part of a collection of rare and unique chemicals" and that "Sigma-Aldrich does not collect analytical data for this product." Furthermore, the terms specify that the "buyer assumes responsibility to confirm product identity and/or purity" and that "all sales are final" . This contrasts with standard Sigma-Aldrich research-grade products (e.g., ≥95% or ≥98% purity with certificate of analysis) and with commercially available fenadiazole (available at 98% purity from multiple vendors) . The AldrichCPR status means that any quantitative pharmacology, biophysics, or in vivo data generated with this compound requires independent analytical verification (NMR, LC-MS, elemental analysis) before results can be attributed to the nominal structure.

AldrichCPR analytical characterization quality assurance screening collection purity confirmation

Procurement-Matched Application Scenarios for Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether Based on Quantitative Evidence


Negative Control Compound for Ortho-Hydroxy Oxadiazole ESIPT Fluorophore Screening Cascades

In high-throughput screening campaigns designed to identify novel ESIPT-based fluorescent probes, hexyl 2-(1,3,4-oxadiazol-2-yl)phenyl ether serves as an ideal ESIPT-inactive negative control. Its ortho-hexyloxy substitution eliminates the intramolecular hydrogen bond required for proton transfer, producing a non-fluorescent baseline against which ESIPT-active ortho-hydroxy analogs (such as 2-(2-hydroxyphenyl)-5-substituted-1,3,4-oxadiazoles exhibiting Φf values up to 0.47 [1]) can be benchmarked. Procuring this compound alongside fenadiazole (the ortho-hydroxy parent) enables a paired chemical biology experiment where the binary presence/absence of the ESIPT-capable hydroxyl group is the sole structural variable.

Lipophilicity-Tolerant Scaffold for Membrane-Penetration SAR Studies in Non-Antimicrobial Target Classes

Given the documented absence of antibacterial/antifungal activity at 128 µg/mL for structurally proximal hexyloxyphenyl-1,3,4-oxadiazoles [1] and the estimated LogP increase of 2.5-3.1 units vs. fenadiazole, this compound is best deployed in target classes where high lipophilicity is desirable—such as intracellular target engagement, blood-brain barrier penetration studies, or lipid-raft-associated receptor modulation—rather than in direct antimicrobial screening. Its cLogP of ~3.9-4.5 places it in a favorable range for CNS drug-likeness, unlike the highly lipophilic bis-hexyloxy analog (LogP 7.32) which exceeds typical drug-like limits. Procurement should be paired with an authentic fenadiazole sample as the low-LogP comparator to establish lipophilicity-activity relationships.

AldrichCPR Screening Collection Hit Follow-Up with Mandatory In-House Re-Purification

For laboratories receiving this compound as part of the Sigma-Aldrich AldrichCPR rare chemicals collection, it is procurable as a 10 mg initial sample at $32.70 for primary screening hit confirmation [1]. However, per Sigma-Aldrich's explicit terms, no vendor analytical data exists, and all quantitative assay results require independent identity confirmation (¹H NMR, ¹³C NMR, HRMS) and purity assessment (HPLC-UV/ELSD) before publication or patent filing [1]. The GHS H302/H315/H319/H335 profile further mandates localized ventilation and PPE during any repurification steps. Budgeting for these post-procurement characterization costs is essential and can be estimated at 2-6 hours of analytical chemist time plus consumables.

Comparative Toxicology Reference in Oxadiazole Ether Series Screens

The compound's defined GHS acute toxicity profile (H302 acute oral toxicity Category 4; H315 skin irritant Category 2; H319 eye irritant Category 2A; H335 respiratory irritant) [1] provides a valuable toxicological reference point for structure-safety relationship (SSR) studies within oxadiazole ether chemical series. When screening structurally related analogs with varying alkyl chain lengths (methyl, ethyl, butyl, octyl, decyl) or substitution positions (ortho vs. meta vs. para), this compound serves as the C6-chain-length benchmark for irritancy potential, enabling teams to identify chain-length-dependent toxicity trends without synthesizing and characterizing de novo compounds for toxicology alone.

Quote Request

Request a Quote for Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.